molecular formula C10H13ClN2O B2556458 6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide CAS No. 585544-25-8

6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide

Cat. No.: B2556458
CAS No.: 585544-25-8
M. Wt: 212.68
InChI Key: YCFCSWPNAGYWJR-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide, also known as 6-chloro-N-isobutylnicotinamide, is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . It belongs to the class of pyridine carboxamides, which are significant scaffolds in agrochemical and pharmaceutical research . These compounds are frequently investigated for their potential biological activities, particularly as inhibitors of key enzymes . The mode of action for related pyridine carboxamide fungicides, for instance, involves the disruption of the mitochondrial tricarboxylic acid cycle and respiratory chain by inhibiting the succinate dehydrogenase (SDH) enzyme . The presence of the chloropyridine moiety and the carboxamide group in its structure allows it to participate in stable hydrogen bonds and hydrophobic interactions with biological targets, making it a compound of interest in molecular docking studies and the design of novel active agents . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

6-chloro-N-(2-methylpropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-7(2)5-13-10(14)8-3-4-9(11)12-6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFCSWPNAGYWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Thionyl chloride reacts stoichiometrically with 6-chloronicotinic acid in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours, yielding 6-chloronicotinoyl chloride. Subsequent amidation proceeds with isobutylamine (2.5 eq) in dichloromethane at room temperature for 12 hours.

Key parameters:

  • Molar ratio: 1:2.5 (acid:amine)
  • Solvent system: THF → CH₂Cl₂
  • Yield: 68–72% after column chromatography

Limitations and Byproduct Analysis

Gas chromatography-mass spectrometry (GC-MS) data reveal three primary impurities:

  • Unreacted 6-chloronicotinic acid (3–5%)
  • Di-isobutylamide derivative (7–9%) from over-alkylation
  • Chlorinated byproducts (≤2%) from residual SOCl₂

Purification requires silica gel chromatography with ethyl acetate/hexane (3:7), increasing production costs for large-scale synthesis.

Enzymatic Amidation Using Lipase Catalysts

Novozym® 435 (immobilized Candida antarctica lipase B) enables solvent-free amidation of methyl 6-chloronicotinate with isobutylamine, demonstrating superior atom economy compared to classical methods.

Continuous-Flow Microreactor System

A 100 cm × 2 mm perfluoroalkoxy (PFA) reactor operating at 50°C achieves 92% conversion in 35 minutes under the following conditions:

Parameter Value
Substrate concentration 0.5 M (ester), 1.0 M (amine)
Flow rate 17.8 μL/min
Enzyme loading 870 mg Novozym® 435
Solvent tert-Amyl alcohol

This system eliminates di-isobutylamide formation due to precise stoichiometric control.

Solvent Optimization Study

Comparative trials in four solvents revealed tert-amyl alcohol’s superiority:

Solvent Conversion (%) Byproducts (%)
tert-Amyl alcohol 92 <1
THF 78 5
Acetonitrile 65 8
Toluene 71 3

The enzyme retains 95% activity after five reaction cycles, making this method economically viable for gram-scale production.

Microwave-Assisted One-Pot Synthesis

Patent WO2006002860A1 describes a radical departure from traditional methods using α-cyano-α-aryl acrylates and pyridinium zwitterions under microwave irradiation.

Reaction Scheme

  • Zwitterion formation: 6-Chloropyridine-3-carbonitrile reacts with ethyl α-cyanoacrylate at 120°C for 15 minutes
  • Cyclization: POCl₃-mediated cyclization at 105°C generates the pyridine core
  • Amination: Isobutylamine introduced under 40 psi H₂ with Pd(OH)₂/C catalyst

Key advantages:

  • Total reaction time: 3.5 hours vs. 18+ hours for classical methods
  • Overall yield: 81% without chromatography

Hydrogenation Conditions Analysis

Varying Pd catalysts impact amination efficiency:

Catalyst Pressure (psi) Yield (%)
Pd(OH)₂/C (Pearlman’s) 40 94
Pd/C (10%) 40 87
Raney Ni 60 62

Exceeding 45 psi accelerates catalyst deactivation, necessitating careful pressure control.

Comparative Methodological Analysis

A meta-analysis of 27 synthetic protocols reveals critical performance metrics:

Method Yield (%) Purity (%) E-Factor* Scalability
Classical acid chloride 68 98 18.7 Pilot plant
Enzymatic continuous-flow 92 99 3.2 Industrial
Microwave one-pot 81 97 7.4 Lab-scale

*E-Factor = (Total waste kg)/(Product kg), lower values indicate greener processes

The enzymatic route reduces solvent waste by 83% compared to classical methods, aligning with green chemistry principles.

Process Optimization Strategies

Solvent Engineering in Classical Synthesis

Replacing THF with cyclopentyl methyl ether (CPME) improves yields:

Solvent Dielectric Constant Yield (%)
THF 7.6 68
CPME 4.8 74
2-MeTHF 6.2 71

Lower polarity solvents minimize premature amine protonation, enhancing nucleophilicity.

Enzyme Immobilization Techniques

Cross-linked enzyme aggregates (CLEAs) of lipase from Thermomyces lanuginosus show enhanced thermal stability:

Immobilization Method Half-life (h) at 60°C
Free enzyme 2.3
CLEA 17.6
Novozym® 435 24.1

CLEA preparation involves precipitation with ammonium sulfate and glutaraldehyde cross-linking.

Chemical Reactions Analysis

6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Cancer Treatment :
    • The compound is being studied for its role in inhibiting specific cancer pathways. For instance, it has shown potential in inhibiting the FOXM1 protein, which is associated with tumor growth in breast cancer cells (MDA-MB-231) .
    • A study demonstrated that derivatives of pyridine compounds could significantly reduce FOXM1 expression, suggesting a pathway for developing new anticancer drugs .
  • Antimicrobial Activity :
    • Research indicates that compounds similar to this compound exhibit antimicrobial properties. They have been tested against various bacterial strains, showing significant inhibitory effects . The structural features of these compounds contribute to their effectiveness against pathogens.

Agrochemical Applications

The compound also finds relevance in agrochemistry:

  • Pesticide Development :
    • Its derivatives have been explored as potential pesticides, targeting specific pests while minimizing toxicity to non-target organisms. The chlorinated pyridine structure is known for enhancing bioactivity against various agricultural pests .
  • Herbicide Research :
    • The synthesis and evaluation of similar compounds have led to the development of new herbicides with improved efficacy and selectivity, reducing the environmental impact of traditional herbicides .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Case Studies
Pharmaceuticals Cancer treatment (FOX-M1 inhibition)Significant reduction in FOXM1 levels in MDA-MB-231 cells
Antimicrobial activityEffective against various bacterial strains
Agrochemicals Pesticide developmentEnhanced bioactivity against agricultural pests
Herbicide researchImproved efficacy and selectivity

Case Studies

  • Cancer Inhibition Study :
    • A study focused on the synthesis of thieno[2,3-b]pyridine derivatives revealed that certain structural modifications led to enhanced anti-proliferative activity against breast cancer cell lines. The findings suggest that similar modifications could be applied to this compound to improve its therapeutic efficacy .
  • Antimicrobial Efficacy Assessment :
    • Research evaluated the antimicrobial properties of pyridine derivatives, demonstrating significant inhibition rates against Staphylococcus aureus and other pathogens. This highlights the potential for developing new antimicrobial agents based on the pyridine scaffold .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Carboxamides

Compound Name Substituents on Pyridine Ring Carboxamide Substituent Key Functional Groups Reference
6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide 6-Cl 2-methylpropyl (isobutyl) Chloro, carboxamide
6-Chloro-N-[3-(cyclopentaquinolinyl)nonyl]pyridine-3-carboxamide (2h) 6-Cl Nonyl-linked cyclopentaquinoline Chloro, carboxamide, quinoline
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine 6-Cl, 3-NO₂ Isopropyl Chloro, nitro, amine
6-Chloro-N-(3-chloro-4-morpholinobenzyl)imidazo[1,2-a]pyridine-3-carboxamide (349) 6-Cl 3-chloro-4-morpholinobenzyl Chloro, carboxamide, morpholine

Key Observations :

  • The chloro group at the 6-position is conserved across all compounds, suggesting its role in electronic modulation or binding interactions.
  • Aromatic or heterocyclic substituents (e.g., morpholinobenzyl in Compound 349) introduce steric bulk and hydrogen-bonding capacity, which may influence receptor binding .
  • Nitro or amine groups (e.g., in ’s compound) modify redox properties and bioactivity, as seen in anticancer applications .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Molecular Weight (g/mol) IR Peaks (cm⁻¹) NMR Shifts (δ ppm, Key Protons)
This compound Not reported 226.71 (calc.) Expected: ~1650 (C=O), ~2925 (C-H) Predicted: δ 8.8 (pyridine H), δ 1.0–1.5 (isobutyl CH₃)
3a (cyclopentaquinoline-ethyl derivative) 222–224 366.12 1657.6 (C=O), 2936.8 (C-H) δ 8.81 (Ar), δ 3.96 (CH₂)
3b (cyclopentaquinoline-propyl derivative) 168–170 380.14 1671.5 (C=O), 2924.9 (C-H) δ 8.84 (Ar), δ 3.82 (CH₂)
6-Chloro-3-nitro-N-(isopropyl)pyridin-2-amine Not reported 215.64 1696.9 (NO₂), 2932.9 (C-H) δ 8.51–8.54 (Ar), δ 1.96 (CH₂)

Key Observations :

  • Melting Points: Longer alkyl chains (e.g., nonyl in Compound 2h) reduce melting points due to decreased crystallinity, whereas aromatic substituents (e.g., in Compound 349) increase thermal stability .
  • IR Spectroscopy : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and alkyl C-H stretches (~2925 cm⁻¹) are consistent across analogs. Nitro groups (e.g., in ’s compound) exhibit distinct peaks near 1696 cm⁻¹ .
  • NMR Trends : Pyridine aromatic protons resonate between δ 8.5–8.8 ppm, while alkyl chains (e.g., isobutyl) show characteristic signals at δ 1.0–1.5 ppm for CH₃ groups.

Biological Activity

6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its antibacterial, anticancer, and overall pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}ClN2_{2}O
  • Molecular Weight : 226.69 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, a study evaluating similar carboxamide derivatives demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, suggesting effective antibacterial action.

Compound Bacteria Tested MIC (µg/mL)
This compoundE. coli4.0
This compoundS. aureus2.0

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. In a study assessing cell proliferation and apoptosis induction, this compound demonstrated significant antiproliferative effects against several cancer cell lines, with IC50_{50} values indicating effectiveness at low concentrations .

Cell Line IC50_{50} (µM) Mechanism of Action
MDA-MB-231 (Breast)0.80Microtubule depolymerization
A549 (Lung)1.06Apoptosis induction

The mechanism of action appears to involve microtubule disruption, a common pathway for many anticancer agents .

Toxicity Studies

Toxicity assessments have shown that this compound exhibits low toxicity profiles in preliminary studies. Hemolytic assays indicated that the compound remained non-toxic at concentrations up to 200 µmol/L . This is an essential factor for its potential therapeutic application.

Case Studies

A notable case study involved the evaluation of this compound in a xenograft model, where it was administered to mice bearing human tumor cells. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide, and how can regioselectivity be controlled during its preparation?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving pyridine core functionalization. For example, chloro-substituted pyridine intermediates (e.g., 6-chloro-3-iodopyridine derivatives) are often synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Regioselectivity is influenced by steric and electronic factors: bulky groups like tert-butyl (pivalamide) or isopropyl direct reactions to specific positions. Use TLC or HPLC to monitor intermediate formation .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structural integrity using 1^1H and 13^{13}C NMR, focusing on pyridine ring protons (δ 7.5–8.5 ppm) and the methylpropyl group (δ 1.0–1.5 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., M.W. ~250–300 g/mol) via ESI-MS or HRMS.
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can solubility challenges for this compound in aqueous buffers be addressed during biological assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-screen solubility via dynamic light scattering (DLS) or nephelometry. For in vitro studies, sonication or micellar encapsulation (e.g., with Tween-80) can improve dispersion .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on the chloro and carboxamide groups. Quantum chemical calculations (e.g., using Gaussian or ORCA) can predict activation energies for nucleophilic substitution or cross-coupling reactions. Compare computed intermediates with experimental LC-MS data .

Q. How do steric effects from the 2-methylpropyl group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map binding pockets. The bulky 2-methylpropyl group may hinder access to deep catalytic sites but enhance hydrophobic interactions. Validate predictions via mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. What are common byproducts formed during the synthesis of this compound, and how can they be minimized?

  • Methodological Answer : Byproducts include dechlorinated derivatives (e.g., pyridine-3-carboxamide) or dimerization products. Optimize reaction conditions:

  • Temperature : Lower temperatures (0–25°C) reduce side reactions.
  • Catalyst Loading : Use 5–10 mol% Pd(PPh3_3)4_4 for efficient coupling.
  • Purification : Employ gradient column chromatography (hexane/ethyl acetate) or preparative HPLC .

Data Contradiction & Optimization

Q. How should researchers resolve discrepancies in reported yields for this compound’s synthesis?

  • Methodological Answer : Variability often arises from differences in reagent quality (e.g., iodide vs. bromide sources) or moisture-sensitive steps. Replicate protocols under inert atmospheres (N2_2/Ar) and use anhydrous solvents. Cross-validate yields via independent synthesis in ≥3 trials .

Q. What reactor designs are optimal for scaling up the synthesis of this compound?

  • Methodological Answer : Use continuous-flow reactors for exothermic steps (e.g., chloro substitution) to improve heat dissipation. For batch processes, stirred-tank reactors with jacketed cooling (5–10 L scale) are recommended. Monitor scalability via dimensionless numbers (e.g., Reynolds, Damköhler) .

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